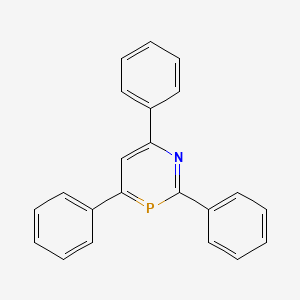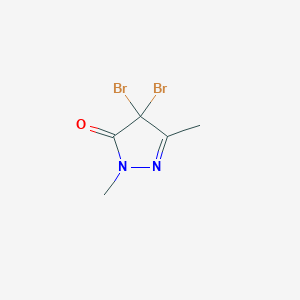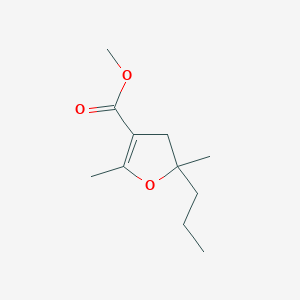
2,4,6-Triphenyl-1,3-azaphosphinine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Triphenyl-1,3-azaphosphinine is a phosphorus-containing heterocyclic compound It is a derivative of phosphinines, which are the phosphorus analogs of pyridines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triphenyl-1,3-azaphosphinine typically involves the reaction of triphenylphosphine with an appropriate azide. One common method is the Staudinger reaction, where triphenylphosphine reacts with an organic azide to form an iminophosphorane intermediate, which can then be hydrolyzed to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and reagent concentrations to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Triphenyl-1,3-azaphosphinine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,4,6-Triphenyl-1,3-azaphosphinine has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of 2,4,6-Triphenyl-1,3-azaphosphinine involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic processes. The compound’s unique electronic properties, such as its π-accepting capacity, make it suitable for stabilizing reactive intermediates and facilitating chemical transformations .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Triphenyl-1,3-azaphosphinine can be compared to other similar compounds such as:
Phosphinines: These are the phosphorus analogs of pyridines and share similar electronic properties.
Triphenylphosphine: A simpler phosphorus-containing compound used widely in organic synthesis.
1,3,5-Triphenylbenzene: A structurally similar compound but without the phosphorus atom, leading to different chemical properties.
The uniqueness of this compound lies in its ability to form stable complexes with transition metals and its versatile reactivity, making it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
113035-95-3 |
|---|---|
Molekularformel |
C22H16NP |
Molekulargewicht |
325.3 g/mol |
IUPAC-Name |
2,4,6-triphenyl-1,3-azaphosphinine |
InChI |
InChI=1S/C22H16NP/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)24-22(23-20)19-14-8-3-9-15-19/h1-16H |
InChI-Schlüssel |
YVSAWUNZSFYKLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=PC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5,8-diphenylpyrido[3,4-d]pyridazine-7-carboxylate](/img/structure/B14304577.png)












